molecular formula C19H22FN3O3 B13005130 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one

6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one

Cat. No.: B13005130
M. Wt: 359.4 g/mol
InChI Key: QLQNEAIRGXJNJG-UHFFFAOYSA-N
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Description

6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one is a synthetic fluoroquinolone antibacterial agent. It is known for its ability to inhibit the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This compound is part of the broader class of fluoroquinolone antibiotics, which are widely used to treat bacterial infections.

Preparation Methods

The synthesis of 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one involves several steps. The key starting materials include fluoroquinolone derivatives and piperazine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxazinoquinoline ring system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other fluoroquinolones such as levofloxacin, ciprofloxacin, and moxifloxacin. Compared to these compounds, 6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one may exhibit unique properties such as different binding affinities to bacterial enzymes or varying levels of efficacy against specific bacterial strains . The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

11-acetyl-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one

InChI

InChI=1S/C19H22FN3O3/c1-11-10-26-19-16-13(18(25)14(12(2)24)9-23(11)16)8-15(20)17(19)22-6-4-21(3)5-7-22/h8-9,11H,4-7,10H2,1-3H3

InChI Key

QLQNEAIRGXJNJG-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)C

Origin of Product

United States

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